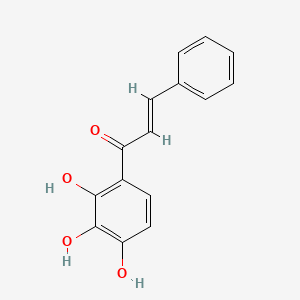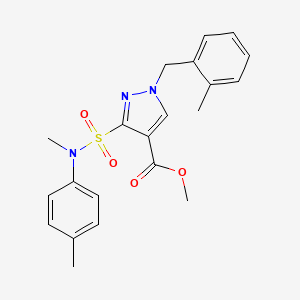
methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Modification of Biomolecules
Chemical modification of biomolecules like xylan presents a pathway to creating biopolymer ethers and esters with specific properties. These modifications leverage functional groups, degrees of substitution, and patterns to produce materials with desired characteristics. The synthesis of novel xylan esters, for example, through conversion with various acids and activating agents under homogeneous conditions, illustrates the potential of chemical modifications in producing materials for applications like drug delivery. Furthermore, the synthesis of xylan sulfates under specific conditions highlights the advanced analytical techniques employed to elucidate structure-property relationships, suggesting the broad application potential of such chemically modified biomolecules in areas ranging from paper strength additives to antimicrobial agents (Petzold-Welcke et al., 2014).
Environmental Contaminant Removal
The removal of environmental contaminants such as sulfamethoxazole, a persistent organic pollutant, underscores the importance of cleaner and sustainable technologies. Techniques like adsorption, electrochemical oxidation, and photocatalytic degradation are highlighted for their efficiency in removing such contaminants from aqueous solutions. This research points towards the development of cost-effective and environmentally friendly methods for mitigating pollution, focusing on the significance of sustainable technology development and the potential of nanocomposites and polymers in enhancing the removal of toxic contaminants (Prasannamedha & Kumar, 2020).
Anticancer Agent Development
The exploration of Knoevenagel condensation products for developing anticancer agents highlights the significant role of chemical reactions in generating biologically active molecules. This review emphasizes the prolific utility of such reactions in creating a library of chemical compounds with remarkable anticancer activity. It underscores the importance of functionalities involved and their potential in further drug discovery efforts, pointing towards the continuous need for innovative compounds in the fight against cancer (Tokala et al., 2022).
Cytochrome P450 Isoform Inhibition
Research into the chemical inhibitors of cytochrome P450 isoforms in human liver microsomes offers insights into the complex interactions between drugs and metabolic pathways. This work is crucial for understanding drug-drug interactions and for the development of selective inhibitors as therapeutic agents. The selectivity of inhibitors is pivotal for deciphering specific CYP isoform involvement in drug metabolism, highlighting the ongoing need for careful in vitro assessment to predict potential clinical outcomes (Khojasteh et al., 2011).
Eigenschaften
IUPAC Name |
methyl 3-[methyl-(4-methylphenyl)sulfamoyl]-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-9-11-18(12-10-15)23(3)29(26,27)20-19(21(25)28-4)14-24(22-20)13-17-8-6-5-7-16(17)2/h5-12,14H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMXUOLTRICVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

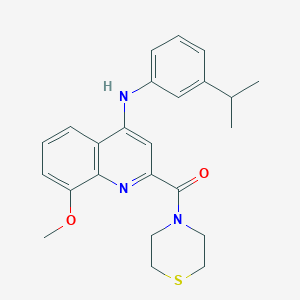
![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2729816.png)
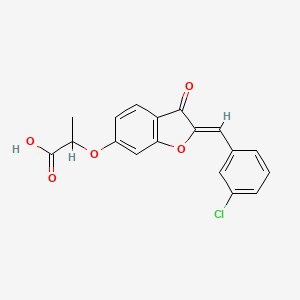
![Methyl 2-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B2729819.png)
![6-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B2729821.png)
![3,5-dimethoxy-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2729822.png)

![tert-Butyl 6-ethyl-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/no-structure.png)
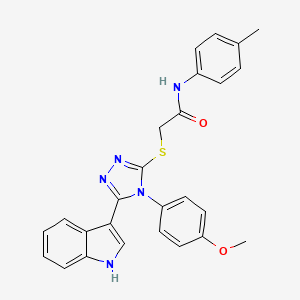
![3-chloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2729828.png)
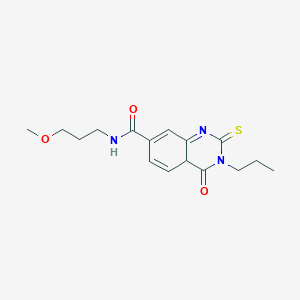
![N-[2-(3-Oxomorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2729833.png)
![N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2729834.png)
